molecular formula C7H13NO4 B7789082 4-[(2-Methoxyethyl)amino]-4-oxobutanoic acid

4-[(2-Methoxyethyl)amino]-4-oxobutanoic acid

Cat. No.: B7789082
M. Wt: 175.18 g/mol
InChI Key: IANPGQRDJAPFGL-UHFFFAOYSA-N
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Description

4-[(2-Methoxyethyl)amino]-4-oxobutanoic acid is an organic compound with the molecular formula C7H13NO4. This compound is characterized by the presence of a methoxyethyl group attached to an amino group, which is further connected to a butanoic acid backbone. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-Methoxyethyl)amino]-4-oxobutanoic acid typically involves the reaction of 2-methoxyethylamine with succinic anhydride. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is common to optimize the production process .

Chemical Reactions Analysis

Types of Reactions

4-[(2-Methoxyethyl)amino]-4-oxobutanoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxo derivatives, hydroxyl derivatives, and substituted amino acids, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-[(2-Methoxyethyl)amino]-4-oxobutanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(2-Methoxyethyl)amino]-4-oxobutanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of certain enzymatic pathways, thereby modulating biological processes. The methoxyethyl group enhances its solubility and bioavailability, making it a valuable compound in medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

  • 4-[(2-Methoxyethyl)carbamoyl]amino-4-oxobutanoic acid
  • 4-[Bis(2-methoxyethyl)amino]-4-oxobutanoic acid

Uniqueness

4-[(2-Methoxyethyl)amino]-4-oxobutanoic acid is unique due to its specific structural features, such as the presence of both a methoxyethyl group and an amino group attached to a butanoic acid backbone. This unique structure imparts distinct chemical and biological properties, making it a versatile compound for various applications .

Properties

IUPAC Name

4-(2-methoxyethylamino)-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO4/c1-12-5-4-8-6(9)2-3-7(10)11/h2-5H2,1H3,(H,8,9)(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IANPGQRDJAPFGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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